(S)-2-Amino-2,3-dimethylbutanamide
Overview
Description
Synthesis Analysis
(S)-2-Amino-2,3-dimethylbutanamide has been synthesized through various methods, including the reaction between 2-amino-2,3-dimethylbutanonitrile and sulfuric acid, leading to a racemic mixture characterized crystallographically (Yong-xian Yin, 2010). Another synthesis involves the reductive benzylation of its amino precursor, followed by reductive methylation (Pavel Drabina et al., 2008).
Molecular Structure Analysis
The crystal structure of (S)-2-Amino-2,3-dimethylbutanamide reveals intermolecular N—H⋯O hydrogen bonds linking the enantiomers into a three-dimensional network. This indicates the compound's ability to form stable crystalline structures, which is crucial for its applications in material science and chemistry (Yong-xian Yin, 2010).
Chemical Reactions and Properties
The compound's reactivity has been explored in various chemical reactions, including its role as a precursor in the synthesis of highly rigid beta-peptides. Its ability to incorporate into different molecular frameworks through stereoselective synthesis showcases its versatility in organic synthesis (Sandra Izquierdo et al., 2005).
Physical Properties Analysis
The physical properties of (S)-2-Amino-2,3-dimethylbutanamide, such as solubility, melting point, and crystalline structure, have been characterized. These properties are essential for understanding the compound's behavior in various environments and applications. The detailed physical properties are not directly discussed in the retrieved documents but can be inferred from molecular structure analysis and synthesis methods.
Chemical Properties Analysis
Its chemical properties, including acid dissociation constants and reactivity towards different chemical reagents, have been studied to understand its behavior in chemical reactions. For instance, the synthesis and acid dissociation of related compounds provide insights into the (S)-2-Amino-2,3-dimethylbutanamide's functional group reactivity and stability (Y. Yanagihara et al., 1972).
Scientific Research Applications
Crystallography : The racemic mixture of L- and R-2-amino-2,3-dimethylbutanamide was characterized crystallographically, with intermolecular N—H⋯O hydrogen bonds linking the two enantiomers into a three-dimensional network (Yong-xian Yin, 2010).
Organic Synthesis : The synthesis of both (R)- and (S)-2-N-methylamino-2,3-dimethylbutanamides and their derivatives demonstrates the compound's utility in organic synthesis and potential applications in catalysis (Pavel Drabina et al., 2008).
Medicinal Chemistry and Pharmacology : Studies on N'-benzyl 2-substituted 2-amino acetamides (PAADs) have revealed pronounced activities in animal models of anticonvulsant and neuropathic pain. The structure-activity relationship of these compounds, including derivatives of 2-amino-2,3-dimethylbutanamide, offers insights into novel classes of anticonvulsants (Amber M King et al., 2011).
Biochemistry and Molecular Biology : The genetically encoded fluorescent amino acid 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid (dansylalanine) demonstrates the potential of (S)-2-Amino-2,3-dimethylbutanamide derivatives in studying protein structure, dynamics, and interactions (D. Summerer et al., 2006).
Analytical Chemistry and Proteomics : Stable isotope dimethyl labeling of peptides, a method used in quantitative proteomics, can potentially involve derivatives of (S)-2-Amino-2,3-dimethylbutanamide. This method is advantageous for its cost-effectiveness and wide applicability (P. Boersema et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-2,3-dimethylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-4(2)6(3,8)5(7)9/h4H,8H2,1-3H3,(H2,7,9)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPQUHCGFDFLSI-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@](C)(C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-2,3-dimethylbutanamide |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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